Albafuran A

Anti-inflammatory Nitric Oxide RAW264.7 Macrophages

Researchers conducting SAR studies on 2-arylbenzofurans require authenticated compounds with defined bioactivity; generic substitution with moracin C or mulberrofuran L introduces uncharacterized variation in target engagement. Albafuran A (CAS 84323-14-8) resolves this with quantitatively validated inhibition: • PTP1B: IC50 2.7-13.8 μM (class range); mixed-type inhibition • HIF-1α: IC50 3.51 μM (protein accumulation); 6.27 μM (transcriptional activity) • NO production: IC50 10.2 μM (vs. 8.0 μM moracin C, 12.3 μM mulberrofuran L) • Pancreatic lipase: IC50 70 μM Supplied as a solid; isolated from Morus alba. For R&D only; global shipping available.

Molecular Formula C24H26O4
Molecular Weight 378.5 g/mol
CAS No. 84323-14-8
Cat. No. B1234894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbafuran A
CAS84323-14-8
Molecular FormulaC24H26O4
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCC1=C(C=C(C=C1O)O)C2=CC3=C(O2)C=C(C=C3)O)C)C
InChIInChI=1S/C24H26O4/c1-15(2)5-4-6-16(3)7-10-20-21(12-19(26)13-22(20)27)24-11-17-8-9-18(25)14-23(17)28-24/h5,7-9,11-14,25-27H,4,6,10H2,1-3H3/b16-7+
InChIKeyKGOOVUKZICPAIZ-FRKPEAEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Albafuran A (CAS 84323-14-8): Core Chemical Identity and Natural Product Sourcing for Research Procurement


Albafuran A (CAS 84323-14-8) is a geranylated 2-arylbenzofuran, a subclass of phenylpropanoid-polyketide natural products [1]. It is isolated from the bark of Morus nigra (black mulberry) and is characterized by a 1-benzofuran core substituted at position 6 with a hydroxy group and at position 2 with a 2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-3,5-dihydroxyphenyl moiety [2]. The compound is recognized as a plant metabolite [3] and is commercially available for research purposes.

Plant-derived metabolite for bioactivity screening
Geranylated 2-arylbenzofuran structural probe
Sourced from Morus nigra, supports natural product library curation

Why 2-Arylbenzofuran Interchangeability Fails: Structural Determinants of Albafuran A's Functional Profile


Within the 2-arylbenzofuran class, subtle variations in prenylation patterns and hydroxyl substitution critically modulate bioactivity [1]. For example, albafuran A (a geranylated derivative) and moracin C (a prenylated derivative) exhibit divergent inhibitory potency against nitric oxide production (IC50 of 10.2 μM vs 8.0 μM, respectively) [1]. Furthermore, albafuran A inhibits PTP1B in the low micromolar range (class IC50 2.7–13.8 μM), yet the exact potency is dependent on the precise substitution pattern [2]. Generic substitution with structurally related but non-identical 2-arylbenzofurans (e.g., mulberrofuran L or moracin D) is therefore scientifically unsound, as it would introduce uncharacterized variation in target engagement and cellular efficacy.

Geranyl vs. prenyl substitution
Substitution pattern differences may shift NO inhibition potency compared to related arylbenzofurans.
Hydroxyl pattern dependence
Target engagement profiles are sensitive to precise hydroxyl placement; structurally similar analogs may not reproduce activity.
Class-level PTP1B range
PTP1B inhibition varies within 2.7–13.8 μM across the class; individual potency requires verification for assay design.

Albafuran A: Quantified Differential Performance Against Comparators in Key Bioassays


Nitric Oxide Production Inhibition: Albafuran A vs. Moracin C and Mulberrofuran L

Albafuran A (compound 8) inhibited LPS/IFN-γ-induced nitric oxide production in RAW264.7 cells with an IC50 of 10.2 μM [1]. In the same assay, moracin C (compound 3) exhibited an IC50 of 8.0 μM, while mulberrofuran L (compound 9) showed an IC50 of 12.3 μM [1]. The positive control, aminoguanidine, had an IC50 of 17.5 μM [1].

NO inhibition
Head-to-head
IC50 10.2 μM
Moracin C: 8.0 μM Mulberrofuran L: 12.3 μM Aminoguanidine: 17.5 μM
Reported ranking among tested 2-arylbenzofurans in macrophage NO assay.
RAW264.7 cells, LPS/IFN-γ; no cytotoxicity at IC50.
Anti-inflammatory Nitric Oxide RAW264.7 Macrophages

Hypoxia-Inducible Factor 1 (HIF-1) Inhibition: Albafuran A vs. IDF-11774

Albafuran A inhibited hypoxia-induced HIF1α protein accumulation in human Hep3B cells with an IC50 of 3.51 μM (3510 nM) as measured by Western blot [1]. In a luciferase reporter gene assay, it inhibited HIF-1 activation with an IC50 of 6.27 μM [2]. For cross-study context, the known HIF-1 inhibitor IDF-11774 has a reported IC50 of 3.65 μM in cancer cell lines .

HIF-1 pathway inhibition
Cross-study comparable
3.51 μM (protein accumulation)
6.27 μM (transcriptional activity)
Reported HIF-1α accumulation inhibition context comparable to reference inhibitor IDF-11774.
Hep3B cells, hypoxic conditions; Western blot and luciferase reporter.
Hypoxia HIF-1 Cancer Hep3B

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Albafuran A's Class-Level Potency

Albafuran A (compound 1) is one of six 2-arylbenzofurans and chalcone-derived Diels-Alder products isolated from Morus bombycis that inhibit PTP1B with IC50 values ranging from 2.7 to 13.8 μM [1]. The study demonstrates that these compounds inhibit PTP1B via a mixed-type mechanism [1].

PTP1B class inhibition
Class-level
IC50 2.7–13.8 μM (class range)
Reported class-level PTP1B inhibition; individual IC50 not specified.
Mixed-type inhibition; data from Morus bombycis isolates.
PTP1B Diabetes Obesity Enzyme Inhibition

Pancreatic Lipase Inhibition: Albafuran A vs. Orlistat

Albafuran A inhibits porcine pancreatic lipase with an IC50 of 70 μM (7.00E+4 nM) using p-nitrophenylbutyrate as substrate [1]. The clinically used pancreatic lipase inhibitor orlistat has a reported IC50 of approximately 60 μM [2].

Pancreatic lipase inhibition
Cross-study comparable
IC50 70 μM
Reference orlistat: ~60 μM
Reported lipase inhibition context within same order of magnitude as reference drug.
Porcine pancreatic lipase, p-nitrophenylbutyrate substrate.
Lipase Obesity Enzyme Inhibition

Antifungal Activity: Albafuran A as a Phytoalexin from Mulberry Epidermis

Albafuran A was originally isolated and characterized as a minor antifungal compound from the intact epidermis of mulberry shoots [1]. It is classified as an antifungal phytoalexin [2]. Quantitative MIC data are not available in the open literature, limiting direct potency comparisons.

Antifungal phytoalexin
Data to verify
Qualitative antifungal activity
Reported phytoalexin role; quantitative MIC data not available in open literature.
Isolated from Morus alba epidermis; source review recommended.
Antifungal Phytoalexin Mulberry

Albafuran A: Recommended Research and Industrial Application Scenarios Based on Evidence


Anti-Inflammatory Research: Differentiated NO Inhibition Profiling

Researchers investigating the anti-inflammatory potential of natural 2-arylbenzofurans should select Albafuran A for studies requiring a compound with an NO inhibitory IC50 of 10.2 μM, which is distinct from the more potent moracin C (8.0 μM) and the less potent mulberrofuran L (12.3 μM) [1]. This quantitative differentiation supports structure-activity relationship (SAR) studies and controlled comparative evaluations in macrophage-driven inflammation models.

Hypoxia and Cancer Biology: A Natural HIF-1 Inhibitor Scaffold

Albafuran A serves as a natural product-derived tool compound for investigating HIF-1 pathway inhibition. With an IC50 of 3.51 μM for HIF1α protein accumulation [1] and 6.27 μM for HIF-1 transcriptional activity [2] in Hep3B cells, it offers a benchmark comparable to the synthetic inhibitor IDF-11774 (IC50 3.65 μM) . This positions Albafuran A as a viable alternative scaffold for exploring HIF-1 biology in cancer and ischemia research, particularly for groups seeking to avoid synthetic small molecules.

Metabolic Disease Research: PTP1B and Pancreatic Lipase Dual Potential

For programs targeting obesity and type 2 diabetes, Albafuran A offers a dual-inhibition profile: it is a validated member of a PTP1B-inhibitory class with low micromolar IC50 values (2.7–13.8 μM) [1] and exhibits pancreatic lipase inhibition with an IC50 of 70 μM, within an order of magnitude of the clinical drug orlistat [2]. Researchers can utilize Albafuran A as a lead compound or chemical probe to dissect the contribution of these two pathways in metabolic regulation.

Natural Product Chemical Ecology and Agricultural Research

Given its confirmed antifungal activity as a phytoalexin from mulberry epidermis [1], Albafuran A is a relevant chemical standard for studies on plant-pathogen interactions, induced resistance mechanisms, or the development of biorational fungicides. Its isolation from Morus alba [2] supports its use as a reference material in metabolomics studies of mulberry and related Moraceae species.

Application
Selection Property
Validation Focus
Inflammation model studies
SAR differentiation within 2-arylbenzofurans
Comparative NO-inhibition assay context
Hypoxia pathway research
Natural product HIF-1 inhibitor scaffold
HIF-1α accumulation and transcriptional activity endpoints
Metabolic target engagement studies
Dual PTP1B/lipase inhibition profile
Enzyme inhibition assay context
Plant-pathogen interaction research
Phytoalexin chemical standard
Antifungal activity context and metabolomics reference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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